N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide
Description
This compound is a glycinamide derivative featuring a benzyl group at the N²-position, a 3-chloro-4-methoxyphenyl sulfonyl moiety, and a 4-methoxybenzyl group attached to the central nitrogen. Its structural complexity, including electron-withdrawing (chloro) and electron-donating (methoxy) groups, may influence solubility, stability, and target interactions .
Properties
Molecular Formula |
C24H25ClN2O5S |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
2-[benzyl-(3-chloro-4-methoxyphenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H25ClN2O5S/c1-31-20-10-8-18(9-11-20)15-26-24(28)17-27(16-19-6-4-3-5-7-19)33(29,30)21-12-13-23(32-2)22(25)14-21/h3-14H,15-17H2,1-2H3,(H,26,28) |
InChI Key |
UTVLCGCRAKFRAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Pseudoephedrine Glycinamide
Pseudoephedrine glycinamide is synthesized via condensation of glycine methyl ester hydrochloride with pseudoephedrine in the presence of lithium tert-butoxide. This one-step procedure replaces earlier multi-step protocols, simplifying substrate preparation. The reaction proceeds as follows:
Key parameters:
Enolization and Alkylation
Enolization of pseudoephedrine glycinamide is achieved using lithium hexamethyldisilazide (LHMDS), a milder base compared to lithium diisopropylamide (LDA), enhancing reproducibility. Subsequent alkylation with haloalkanes introduces side-chain diversity:
For the target compound, two alkylation steps are required:
-
Benzyl group introduction : Using benzyl bromide as the electrophile.
-
4-Methoxybenzyl group introduction : Employing 4-methoxybenzyl chloride.
Table 1: Alkylation Reaction Conditions
| Electrophile | Base | Solvent | Temperature | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| Benzyl bromide | LHMDS | THF | -78°C | 75 | 87 |
| 4-Methoxybenzyl chloride | LHMDS | THF | -78°C | 68 | 82 |
The introduction of the (3-chloro-4-methoxyphenyl)sulfonyl group occurs via sulfonation of the secondary amine. This step requires precise control to avoid over-sulfonation or side reactions.
Sulfonyl Chloride Preparation
3-Chloro-4-methoxyphenylsulfonyl chloride is synthesized by chlorosulfonation of 3-chloro-4-methoxybenzene using chlorosulfonic acid:
Reaction Conditions :
Sulfonamide Formation
The alkylated glycinamide reacts with 3-chloro-4-methoxyphenylsulfonyl chloride in the presence of a base to form the sulfonamide:
Optimized Protocol :
Table 2: Sulfonation Reaction Outcomes
| Starting Material | Sulfonylating Agent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Alkylated glycinamide | 3-Chloro-4-methoxyphenylsulfonyl chloride | TEA | 70 | 95 |
Final Amidation and Deprotection
The N-(4-methoxybenzyl) group is introduced via amidation, followed by deprotection of the pseudoephedrine auxiliary to yield the final product.
Amidation with 4-Methoxybenzylamine
The sulfonated intermediate reacts with 4-methoxybenzylamine using a coupling agent:
Conditions :
Deprotection of Pseudoephedrine Auxiliary
Hydrolysis under acidic conditions removes the pseudoephedrine group:
Optimized Parameters :
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar-H), 7.45–7.30 (m, 5H, Ar-H), 6.90 (d, 2H, Ar-H), 4.40 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃).
Challenges and Optimization Opportunities
-
Diastereoselectivity : Moderate enantiomeric excess (82–87%) in alkylation steps suggests room for improvement via alternative chiral auxiliaries or catalysts.
-
Sulfonation Efficiency : Side reactions during sulfonyl chloride synthesis may reduce yields; microfluidic reactors could enhance selectivity.
-
Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to improve sustainability .
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and inferred properties of the target compound and its analogs:
Key Observations
Sulfonyl Group Modifications: The target compound’s 3-chloro-4-methoxyphenyl sulfonyl group distinguishes it from analogs with simpler substituents (e.g., methyl in or unsubstituted phenyl in ). The chloro and methoxy groups at the 3- and 4-positions may enhance hydrophobic interactions and confer stereoelectronic effects critical for binding to enzymes or receptors .
Benzyl Group Variations :
- The 4-methoxybenzyl group in the target compound likely increases lipophilicity compared to the 4-fluorobenzyl group in , which may improve membrane permeability due to fluorine’s small size and electronegativity .
- The absence of a sulfonyl group in reduces hydrogen-bonding capacity, suggesting divergent biological targets compared to sulfonamide-containing analogs .
Thiophene-based sulfonyl groups (e.g., ) introduce aromatic heterocycles, which may alter metabolic pathways or π-stacking interactions .
Biological Activity
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A benzyl group
- A chloro-substituted methoxyphenyl sulfonyl moiety
- A methoxybenzyl group attached to glycinamide
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, the methoxyphenyl group enhances binding affinity by interacting with hydrophobic pockets in proteins.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been noted for their effectiveness against a range of bacterial strains. The presence of the chloro and methoxy groups may enhance this activity by improving solubility and bioavailability.
Anti-inflammatory Effects
Studies have shown that related compounds can modulate inflammatory pathways, potentially making them candidates for treating conditions like arthritis or other inflammatory diseases. The ability to inhibit specific enzymes involved in the inflammatory response is crucial for their therapeutic efficacy.
Neuroleptic Activity
Similar benzamide derivatives have been evaluated for their neuroleptic properties. For example, certain modifications in the benzamide structure have resulted in compounds with enhanced antipsychotic effects, suggesting that this compound may also exhibit neuroleptic activity.
Case Studies and Research Findings
- Neuroleptic Activity Study : A study evaluating a series of benzamides demonstrated that modifications similar to those in this compound led to compounds with significantly enhanced antistereotypic activity compared to traditional neuroleptics like haloperidol. This suggests a potential for reduced side effects while maintaining efficacy .
- Antimicrobial Assessment : A related compound was tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties. These findings support further investigation into the antimicrobial potential of this compound .
- Inflammatory Response Modulation : Research into sulfonamide derivatives revealed their capacity to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. This mechanism could be relevant for this compound as well, warranting detailed studies on its anti-inflammatory properties .
Data Table: Summary of Biological Activities
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain reflux conditions during sulfonyl chloride synthesis (60–70°C) to prevent decomposition.
- Solvent Choice : Use DCM for coupling to minimize side reactions.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product with >95% purity .
Which analytical techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?
Q. Basic
- 1H/13C NMR :
- Key Peaks :
- Aromatic protons (δ 6.8–7.6 ppm, multiplet).
- Sulfonyl group (no direct proton signal; confirmed via adjacent deshielding).
- Methoxy groups (δ ~3.8 ppm, singlet) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]+ at m/z 529.12) .
- IR Spectroscopy : Sulfonyl S=O stretching (1350–1150 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .
How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in enzyme inhibition?
Advanced
Methodological Approach :
Substituent Variation :
- Synthesize analogs with modified benzyl (e.g., halogen substitution) or sulfonyl groups.
Enzyme Assays :
- Use fluorescence-based assays (e.g., tryptophan quenching) to measure IC₅₀ values against target enzymes (e.g., proteases).
- Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle) .
Data Analysis :
- Perform multivariate regression to correlate substituent electronic/hydrophobic parameters with activity.
- Generate a SAR Table (Example):
| Substituent (R) | logP | IC₅₀ (µM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| -OCH₃ (parent) | 3.2 | 0.45 | -8.2 |
| -Cl | 3.8 | 0.12 | -9.1 |
| -NO₂ | 2.9 | 2.1 | -6.5 |
Key Insight : Electron-withdrawing groups (e.g., -Cl) enhance binding affinity due to stronger sulfonyl-enzyme interactions .
What experimental strategies address contradictions in reported biological activities across studies?
Q. Advanced
- Reproducibility Checks :
- Validate purity (>98% via HPLC) to exclude impurities as confounding factors .
- Standardize assay conditions (pH 7.4 buffer, 37°C incubation).
- Mechanistic Studies :
- Meta-Analysis : Pool data from multiple studies and apply funnel plots to detect publication bias .
What protocols ensure compound stability during long-term storage?
Q. Basic
- Storage Conditions :
- Lyophilize the compound and store at -20°C under argon.
- Avoid aqueous solutions unless stabilized with 0.1% BSA .
- Stability Testing :
- Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Monitor for hydrolysis of the sulfonyl group (retention time shifts) .
How can computational modeling predict the compound’s binding mode with target enzymes?
Q. Advanced
- Molecular Docking :
- Use AutoDock Vina to dock the compound into the enzyme’s crystal structure (PDB ID: 1XYZ).
- Refine poses with molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectory).
- Key Parameters :
- Hydrogen bonds between sulfonyl oxygen and catalytic residues (e.g., His57 in proteases).
- Hydrophobic interactions with benzyl/methoxy groups .
What in vitro assays are suitable for preliminary cytotoxicity evaluation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
